4,5-Dichloro-2,6-difluoropyrimidine
Overview
Description
4,5-Dichloro-2,6-difluoropyrimidine is a heterocyclic aromatic compound with the molecular formula C4Cl2F2N2 It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms and two fluorine atoms on the pyrimidine ring
Mechanism of Action
Target of Action
Pyrimidines are known to play a crucial role in various biological processes, including dna synthesis and repair, signaling, and enzyme regulation .
Mode of Action
The mode of action of 4,5-Dichloro-2,6-difluoropyrimidine involves its interaction with its targets, leading to changes at the molecular level. The compound is used in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The compound’s electron-deficient character makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role in SM coupling reactions . These reactions are crucial for the formation of carbon-carbon bonds, a fundamental process in organic chemistry. The compound’s role in these reactions suggests it may influence pathways related to the synthesis of complex organic molecules .
Pharmacokinetics
The compound’s chemical properties, such as its molecular weight of 18496 g/mol , may influence its pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in SM coupling reactions . By facilitating the formation of carbon-carbon bonds, the compound plays a crucial role in the synthesis of complex organic molecules. This can have significant implications at the cellular level, influencing processes such as DNA synthesis and repair .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is classified as harmful/irritant and should be stored under argon . This suggests that exposure to certain environmental conditions, such as oxygen, may affect the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2,6-difluoropyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution of the hydrogen atoms with chlorine and fluorine atoms .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2,6-difluoropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium fluoride, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to the formation of hydroxylated or dechlorinated derivatives .
Scientific Research Applications
4,5-Dichloro-2,6-difluoropyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials, enhancing product quality and performance .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2,5-difluoropyrimidine
- 2,5-Dichloropyrimidine
- 4,6-Difluoropyrimidine
Uniqueness
4,5-Dichloro-2,6-difluoropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in nucleophilic substitution reactions and potentially greater biological activity. Its unique structure also allows for the formation of a diverse range of derivatives, making it a valuable compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
4,5-dichloro-2,6-difluoropyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2F2N2/c5-1-2(6)9-4(8)10-3(1)7 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIJUHNFHQYGHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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